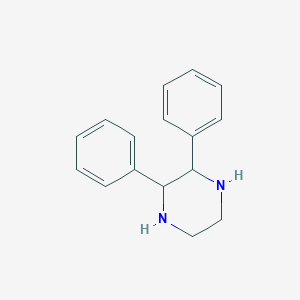

2,3-Diphenylpiperazine

Descripción general

Descripción

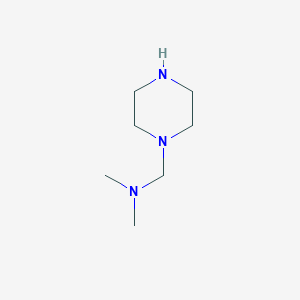

2,3-Diphenylpiperazine is a chemical compound that has been the subject of various synthetic methods and applications in medicinal chemistry. It is a diarylpiperazine, a class of organic compounds containing the piperazine ring substituted with two phenyl groups at the 2nd and 3rd positions. This compound has been synthesized through intramolecular reductive coupling of diimines and has shown potential in pharmacological applications due to its ability to interact with biological targets such as T-type calcium channels and adrenoceptors .

Synthesis Analysis

The synthesis of 2,3-diphenylpiperazine has been achieved through a simple method involving intramolecular reductive coupling of diimines in the presence of Zn/Ti(O(i)Pr)2Cl2, yielding high ratios of the desired product with excellent enantiomeric

Aplicaciones Científicas De Investigación

Serotonin Function Probing

m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, is widely used in psychopharmacology research as a probe of serotonin function, specifically 5-hydroxytryptamine (5-HT). It binds to 5-HT receptors and α-adrenoceptors. Research has shown that mCPP can induce anxiety symptoms and affect plasma concentrations of various hormones, but it does not significantly alter cognitive performance, pulse, or blood pressure. These findings suggest that mCPP's psychological and hormonal effects are not primarily due to effects on noradrenergic neurotransmission (Silverstone et al., 1994).

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic and pharmacodynamic profile of mCPP has been studied, showing variability in clearance and bioavailability. The compound leads to autonomic physical symptoms and disturbances of mood in subjects, indicating its potential for influencing the central nervous system (Gijsman et al., 1998).

N-dealkylation and Metabolism

Arylpiperazine derivatives, including those related to 2,3-Diphenylpiperazine, have clinical applications mainly for treating depression, psychosis, or anxiety. Understanding the metabolism, especially N-dealkylation, of these derivatives is crucial for clinical applications. The metabolites are known for their serotonin receptor-related effects and their extensive distribution in tissues, including the brain (Caccia, 2007).

Neuroendocrine Effects

Research indicates that compounds like m-CPP can influence neuroendocrine functions. For example, m-CPP has shown to affect plasma prolactin and cortisol levels and body temperature in humans. These effects are consistent with the role of serotonin in regulating prolactin, cortisol, body temperature, and mood (Mueller et al., 1985).

Serotonergic Response in Schizophrenia

The serotonergic agent mCPP has been used to study serotonergic dysfunction in treatment-refractory chronic schizophrenia. The heterogeneity in central serotonergic sensitivity among different patients is highlighted, suggesting variability in response to treatments targeting serotonergic receptors (Lindenmayer et al., 1997).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-diphenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCTQXWYWRZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280105 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenylpiperazine | |

CAS RN |

143699-24-5 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

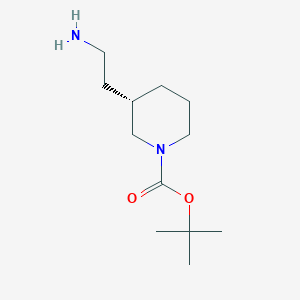

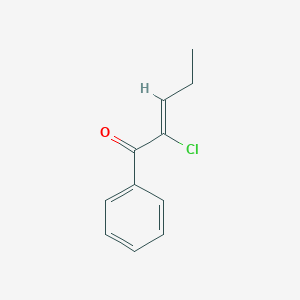

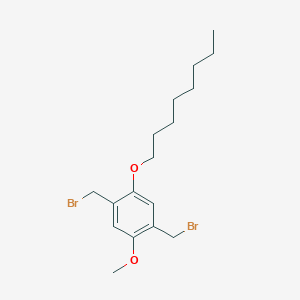

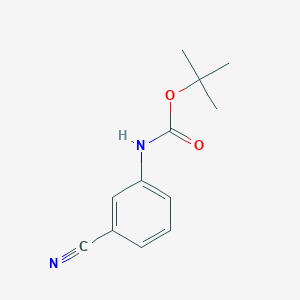

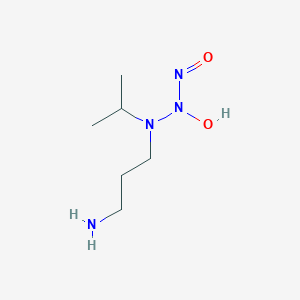

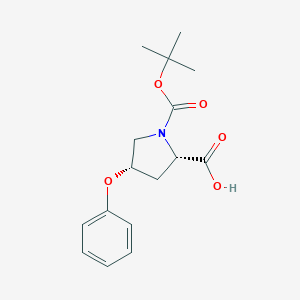

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)